molecular formula C11H13BrO3 B15321586 Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate

Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate

Cat. No.: B15321586
M. Wt: 273.12 g/mol
InChI Key: HBEFYHXOOWHHPB-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate is an organic compound characterized by its bromine and hydroxyl functional groups

Synthetic Routes and Reaction Conditions:

  • Bromination and Alkylation: The compound can be synthesized through the bromination of 2-methylphenol followed by alkylation with chloroacetic acid and subsequent esterification with methanol.

  • Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with ethylene oxide, followed by esterification with methanol.

Industrial Production Methods: Industrial production typically involves large-scale bromination and esterification processes, ensuring high purity and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming methyl 3-(4-bromo-2-methylphenyl)propanoate.

  • Reduction: Reduction reactions can reduce the bromine atom, although this is less common due to the stability of the bromine atom in this position.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, pyridinium chlorochromate (PCC)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Aqueous sodium hydroxide, ammonia

Major Products Formed:

  • Methyl 3-(4-bromo-2-methylphenyl)propanoate (from oxidation)

  • Methyl 3-(4-hydroxy-2-methylphenyl)propanoate (from substitution with hydroxyl group)

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in electrophilic substitution reactions. The exact mechanism depends on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(4-bromo-3-methylphenyl)acetate

  • Methyl 3-(4-bromo-2-methylphenyl)propanoate

  • Methyl 3-(4-hydroxy-2-methylphenyl)propanoate

Uniqueness: Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. The presence of both bromine and hydroxyl groups in this particular configuration sets it apart from similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13BrO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3

InChI Key

HBEFYHXOOWHHPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(C(=O)OC)O

Origin of Product

United States

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